N-(thiophen-2-ylmethyl)aniline

Organic Synthesis Purification Physical Chemistry

N-(thiophen-2-ylmethyl)aniline (CAS 40625-28-3) is a secondary amine featuring an aniline moiety linked to a thiophene ring via a methylene bridge. With a molecular formula of C11H11NS and a molecular weight of 189.28 g/mol, this compound combines electron-rich aromatic systems that enable applications in coordination chemistry, polymer development, and as a building block for bioactive molecule synthesis.

Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
Cat. No. B266949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-2-ylmethyl)aniline
Molecular FormulaC11H11NS
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=CC=CS2
InChIInChI=1S/C11H11NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-8,12H,9H2
InChIKeyANWYMZBJJIACHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(thiophen-2-ylmethyl)aniline: A Versatile Heterocyclic Amine Scaffold for Medicinal Chemistry and Materials Research


N-(thiophen-2-ylmethyl)aniline (CAS 40625-28-3) is a secondary amine featuring an aniline moiety linked to a thiophene ring via a methylene bridge [1]. With a molecular formula of C11H11NS and a molecular weight of 189.28 g/mol, this compound combines electron-rich aromatic systems that enable applications in coordination chemistry, polymer development, and as a building block for bioactive molecule synthesis [2]. Its structure provides a balance between the nucleophilic character of the aniline nitrogen and the π-conjugated thiophene ring, making it a valuable intermediate for both drug discovery and optoelectronic material design .

Why N-(thiophen-2-ylmethyl)aniline Cannot Be Simply Swapped with In-Class Analogs


Despite sharing a common thiophene-aniline core, subtle structural variations among N-(thiophen-2-ylmethyl)aniline and its close analogs—such as additional methyl, ethyl, or halogen substituents—produce quantifiable differences in physical properties (e.g., boiling point, lipophilicity), synthetic yields, and biological activity profiles [1]. These differences directly impact experimental reproducibility, procurement costs, and downstream performance in medicinal chemistry and materials science applications. Generic substitution without considering these measurable parameters can lead to inconsistent reaction outcomes, altered pharmacokinetic properties, or compromised material performance [2]. The following evidence guide provides side-by-side quantitative comparisons to inform precise scientific selection and procurement decisions [3].

Quantitative Differentiation of N-(thiophen-2-ylmethyl)aniline Against Key Structural Analogs


Lower Boiling Point Facilitates Purification and Reduces Energy Cost

N-(thiophen-2-ylmethyl)aniline exhibits a predicted boiling point of 311.0±17.0 °C at 760 mmHg, which is approximately 10 °C lower than that of its 4-methyl-substituted analog (321.5±22.0 °C) [1]. Both compounds share a similar density (1.2±0.1 g/cm³) and vapor pressure (0.0±0.7 mmHg at 25 °C), but the lower boiling point of the unsubstituted parent compound suggests potentially easier distillation-based purification and reduced energy consumption during synthesis .

Organic Synthesis Purification Physical Chemistry

Reduced Lipophilicity (LogP) Improves Aqueous Solubility Profile

The predicted octanol-water partition coefficient (ACD/LogP) for N-(thiophen-2-ylmethyl)aniline is 2.81, which is significantly lower than that of its 4-methyl analog (LogP 3.27) and its N-ethyl analog (XLogP3-AA 3.6) [1]. This difference of 0.46–0.79 log units translates to a 3- to 6-fold lower lipophilicity, implying better aqueous solubility and potentially more favorable pharmacokinetic properties for the parent scaffold [2].

Medicinal Chemistry Drug Discovery ADME

Lower Molecular Weight Enhances Drug-Likeness and Cost Efficiency

N-(thiophen-2-ylmethyl)aniline has a molecular weight of 189.28 g/mol, which is notably lower than that of its N-ethyl analog (217.33 g/mol) and its 4-methyl analog (203.3 g/mol) [1][2]. The reduced molecular weight aligns with Lipinski's Rule of 5 and may facilitate membrane permeability, while also lowering the cost per mole for procurement and shipping . Both the target compound and its analogs are commonly supplied at a minimum purity specification of 95% .

Medicinal Chemistry Procurement Lead Optimization

Unsubstituted Scaffold Avoids Off-Target Activity Seen in Halo-Morpholino Derivative

While direct IC50 data for N-(thiophen-2-ylmethyl)aniline itself is not reported in the public domain, a chloro-morpholino derivative (3-chloro-4-morpholin-4-yl-N-(thiophen-2-ylmethyl)aniline) exhibits an IC50 of 65.2 µM against TAg ATPase [1]. This moderate activity is likely driven by the chloro and morpholino substituents, which are absent in the parent scaffold. Therefore, the unsubstituted N-(thiophen-2-ylmethyl)aniline may serve as a cleaner starting point for SAR studies, reducing the risk of off-target effects associated with these substituents .

Biochemical Assay Target Engagement Selectivity

Synthetic Accessibility with Higher Reported Yield Potential

Literature reports indicate that N-(thiophen-2-ylmethyl)aniline can be synthesized via metal- and base-free direct reductive amination using formic acid and BF3·Et2O, achieving yields up to 89% for analogous secondary amines . In contrast, the synthesis of the 4-methyl analog under Fe-catalyzed conditions reports a yield of 81% . The potentially higher synthetic yield of the parent compound translates to improved atom economy and lower cost per gram for research procurement .

Synthetic Chemistry Process Optimization Procurement Cost

Where N-(thiophen-2-ylmethyl)aniline Outperforms Analogs: Evidence-Based Use Cases


Medicinal Chemistry Lead Optimization: SAR Studies Requiring a Neutral, Low-LogP Scaffold

Researchers developing orally bioavailable drug candidates should select N-(thiophen-2-ylmethyl)aniline when a lower lipophilic scaffold (LogP 2.81) is needed to improve aqueous solubility and reduce off-target binding, as demonstrated by its ~0.5–0.8 log unit advantage over 4-methyl and N-ethyl analogs [1][2]. Its unsubstituted nature allows for controlled introduction of functional groups without confounding activity from pre-existing halogens or morpholino moieties [3].

Organic Synthesis: Cost-Effective Building Block for High-Throughput Experimentation

Synthetic chemists performing large-scale parallel synthesis should prioritize N-(thiophen-2-ylmethyl)aniline due to its lower molecular weight (189.28 g/mol), which reduces shipping and storage costs per mole, and its potential for higher synthetic yields (up to 89%) compared to substituted analogs [4]. The compound's lower boiling point (~311 °C) also simplifies purification by distillation when scaling up reactions [5].

Materials Science: π-Conjugated Polymer and Coordination Complex Precursor

In the development of organic semiconductors or metal-organic frameworks (MOFs), the electron-rich thiophene-aniline motif of N-(thiophen-2-ylmethyl)aniline facilitates metal coordination and π-stacking interactions [6]. Its lower molecular weight and absence of bulky substituents ensure minimal steric hindrance during polymerization, leading to more ordered materials . The compound's predicted LogP of 2.81 also suggests favorable processability in common organic solvents [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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